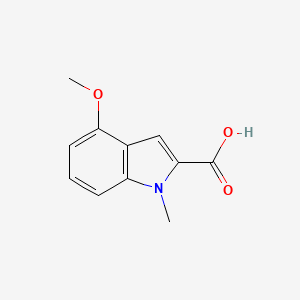

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

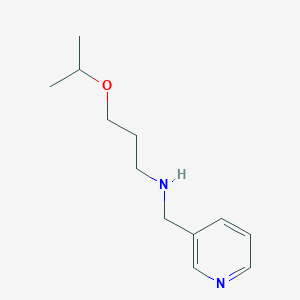

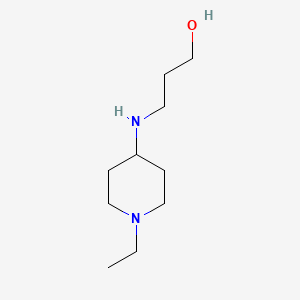

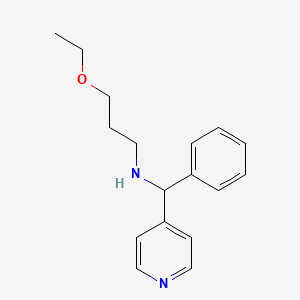

“4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” can be represented by the SMILES stringCOc1cccc2[nH]c(cc12)C(O)=O . This indicates that the compound has a methoxy group (OCH3) and a carboxylic acid group (COOH) attached to an indole ring. Physical And Chemical Properties Analysis

“4-Methoxy-1-methyl-1H-indole-2-carboxylic acid” is a solid substance . It has a molecular weight of 191.18 .Scientific Research Applications

Application in Cancer Treatment

Scientific Field

Summary of Application

Indole derivatives have been found to be biologically active compounds that can be used for the treatment of cancer cells . They show various biologically vital properties and have attracted increasing attention in recent years .

Methods of Application

The specific methods of application or experimental procedures would depend on the specific type of cancer being treated and the specific indole derivative being used. Generally, these compounds would be administered as part of a chemotherapy regimen .

Results or Outcomes

While the specific results or outcomes would depend on the individual patient and the type of cancer being treated, indole derivatives have generally been found to be effective in inhibiting the growth of cancer cells .

Application in Treating Microbial Infections

Scientific Field

Summary of Application

Indole derivatives have also been found to be effective in treating microbial infections . They have been used as antimicrobial agents, helping to inhibit the growth of harmful microorganisms .

Methods of Application

The specific methods of application would depend on the type of microbial infection being treated. Generally, these compounds would be administered as part of an antimicrobial treatment regimen .

Results or Outcomes

Indole derivatives have been found to be effective in inhibiting the growth of various types of microbes, helping to treat a variety of microbial infections .

Application in Antiviral Treatment

Scientific Field

Summary of Application

Indole derivatives have been found to possess antiviral properties . They have been used as antiviral agents, helping to inhibit the growth of harmful viruses .

Methods of Application

The specific methods of application would depend on the type of viral infection being treated. Generally, these compounds would be administered as part of an antiviral treatment regimen .

Results or Outcomes

Indole derivatives have been found to be effective in inhibiting the growth of various types of viruses, helping to treat a variety of viral infections .

Application in Synthesis of Alkaloids

Scientific Field

Summary of Application

Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years .

Methods of Application

The specific methods of application would depend on the type of alkaloid being synthesized. Generally, these compounds would be used as reactants in the synthesis process .

Results or Outcomes

The specific results or outcomes would depend on the individual synthesis process and the specific indole derivative being used. Generally, these compounds have been found to be effective in the synthesis of various types of alkaloids .

Safety And Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray of this compound and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-methoxy-1-methylindole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-12-8-4-3-5-10(15-2)7(8)6-9(12)11(13)14/h3-6H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZATCSNWKJWIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C1C(=O)O)C(=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390175 |

Source

|

| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

CAS RN |

739365-06-1 |

Source

|

| Record name | 4-Methoxy-1-methyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,3-Dihydro-benzo[1,4]dioxine-2-carbonyl)-amino]-propionic acid](/img/structure/B1306409.png)

![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)

![2-[1-(3-Methoxy-phenyl)-ethyl]-2H-pyrazol-3-ylamine](/img/structure/B1306437.png)